

MK-0752 discovery and development history

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Compound of Interest

Compound Name: MK-0752 sodium

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An In-depth Technical Guide to the Discovery and Development of MK-0752

Introduction

MK-0752 is an orally bioavailable, potent, small-molecule inhibitor of γ -secretase, a multi-protein enzyme complex.^{[1][2][3][4]} Initially investigated for the treatment of Alzheimer's disease, its development trajectory pivoted towards oncology due to its potent inhibition of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer.^{[1][3][5][6][7][8]} This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of MK-0752.

Discovery and Rationale

The discovery of γ -secretase inhibitors was initially driven by the amyloid cascade hypothesis in Alzheimer's disease.^{[9][10]} The γ -secretase enzyme is responsible for the final proteolytic cleavage of the Amyloid Precursor Protein (APP), generating amyloid- β (A β) peptides that accumulate into plaques in the brains of Alzheimer's patients.^{[9][11]} Early drug discovery efforts focused on developing inhibitors to reduce A β production.^[9]

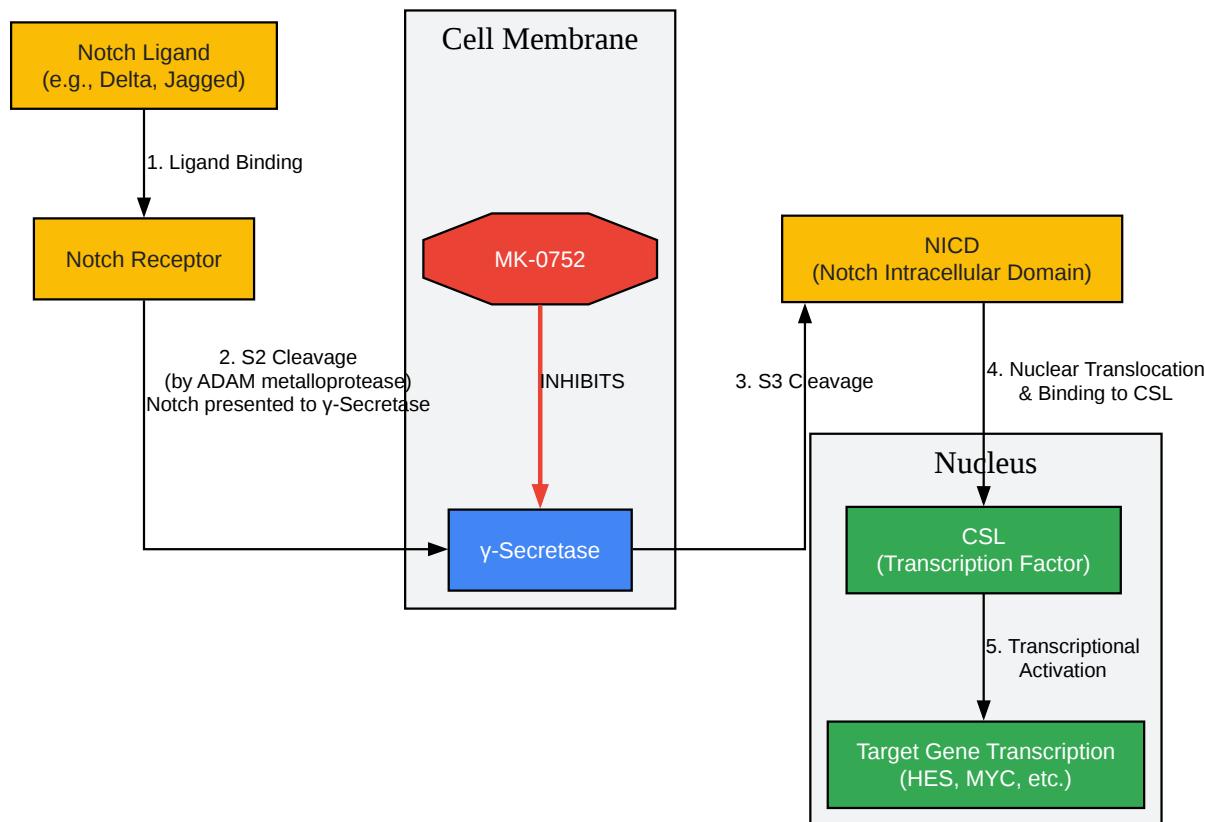
However, γ -secretase has multiple substrates, most notably the Notch family of receptors.^{[11][12]} The cleavage of Notch by γ -secretase is essential for activating the Notch signaling pathway.^{[13][14][15]} The failure of early γ -secretase inhibitors like semagacestat in Phase 3 trials for Alzheimer's, due to significant toxicity and cognitive worsening, highlighted the challenges of targeting this enzyme for chronic diseases.^[9] These toxicities were largely attributed to the on-target inhibition of Notch signaling.^{[9][12]}

This challenge in the context of Alzheimer's disease became an opportunity in oncology. Aberrant Notch signaling is a known driver in various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), gliomas, and breast cancer, where it helps maintain cancer stem cell populations.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[15\]](#)[\[16\]](#) Consequently, MK-0752, originally developed for Alzheimer's, was repurposed as a potential anti-cancer agent.[\[8\]](#)

Mechanism of Action

MK-0752 exerts its biological effects by inhibiting the enzymatic activity of the γ -secretase complex. This inhibition prevents the intramembrane cleavage of its substrates.

- Inhibition of Notch Signaling: In the canonical Notch pathway, ligand binding to the Notch receptor triggers two successive proteolytic cleavages. The second cleavage is performed by γ -secretase, which releases the Notch Intracellular Domain (NICD).[\[13\]](#)[\[14\]](#) The NICD then translocates to the nucleus to act as a transcriptional co-activator for target genes like HES and MYC, which regulate cell fate.[\[2\]](#)[\[3\]](#) MK-0752 blocks this γ -secretase-mediated cleavage, thereby preventing NICD release and subsequent nuclear signaling.[\[2\]](#)[\[17\]](#) This leads to growth arrest and apoptosis in tumors where the Notch pathway is overactivated.[\[5\]](#)
- Inhibition of A β Production: By inhibiting γ -secretase, MK-0752 also blocks the processing of the APP C-terminal fragment, thereby reducing the production of A β peptides, particularly the aggregation-prone A β 40.[\[17\]](#) This was the primary pharmacodynamic marker used in early clinical trials to confirm target engagement.[\[18\]](#)[\[19\]](#)



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Caption: The Notch signaling pathway and inhibition by MK-0752.

Preclinical Development

MK-0752 underwent extensive preclinical evaluation to characterize its potency, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile in various models.

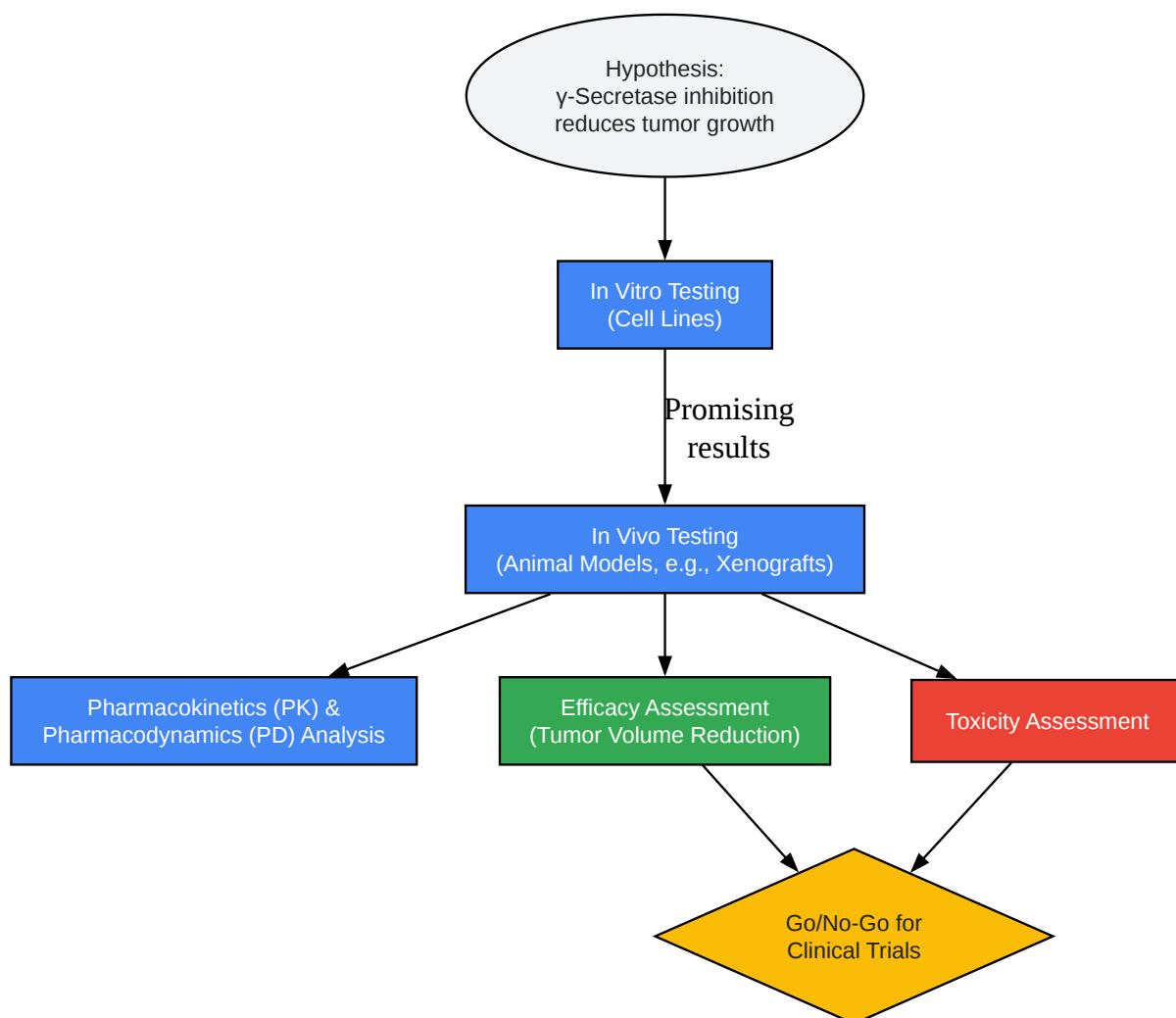
In Vitro Studies

In cellular assays, MK-0752 proved to be a moderately potent inhibitor of γ -secretase. It demonstrated a dose-dependent reduction of A β 40 in human SH-SY5Y neuroblastoma cells with an IC₅₀ of 5 nM.[17] It was also shown to effectively block the cleavage of the Notch intracellular domain and its subsequent translocation to the nucleus.[2][17]

In Vivo Studies

Animal studies confirmed the activity of MK-0752. Oral administration to guinea pigs resulted in a dose-dependent reduction of A β 40 in the plasma, brain, and cerebrospinal fluid (CSF), with an IC₅₀ of 440 nM in the brain.[17] In rhesus monkeys, a 240 mg/kg dose of MK-0752 led to a 90% decrease in the generation of newly produced A β in the brain.[17]

In oncology models, its preclinical analog, MRK-003, was shown to attenuate pancreatic cancer growth.[14] In breast cancer tumorgraft models, treatment with a γ -secretase inhibitor reduced the population of breast cancer stem cells (BCSCs), characterized as CD44+/CD24- or ALDH+, and enhanced the efficacy of the chemotherapeutic agent docetaxel.[2][13][15][16]



[Click to download full resolution via product page](#)**Caption:** A generalized workflow for preclinical drug evaluation.

Summary of Key Preclinical Data

Species/Model	Compound	Dose/Concentration	Key Findings	Reference(s)
Human SH-SY5Y Cells	MK-0752	IC50: 5 nM	Reduced A β 40 production.	[17]
Guinea Pigs	MK-0752	10-30 mg/kg (oral)	Dose-dependent reduction of A β 40 in plasma, brain, and CSF.	[17]
Rhesus Monkeys	MK-0752	240 mg/kg	90% decrease in newly produced A β in the brain.	[17]
Breast Cancer Tumorgrafts	GSI (unspecified), MK-0752	Varies	Reduced breast cancer stem cell populations; enhanced docetaxel efficacy.	[2][13][15][16]
Pancreatic Cancer Models	MRK-003	Varies	Attenuated tumor growth.	[14]

Clinical Development

MK-0752 advanced into Phase I clinical trials to evaluate its safety, maximum tolerated dose (MTD), PK/PD, and preliminary efficacy in patients with advanced cancers. A key finding across these trials was that the toxicity of MK-0752 is highly schedule-dependent.[1][3][4]

Experimental Protocols: Phase I Trials

- Patient Population: Patients with advanced solid tumors, including high-grade gliomas, T-cell acute lymphoblastic leukemia/lymphoma (T-ALL), and breast cancer.[1][4][13][18]

- Dosing: Three different schedules were explored extensively in adults:
 - Continuous: Once-daily dosing.[1][3][4]
 - Intermittent: 3 consecutive days on, 4 days off each week.[1][3][4][6]
 - Weekly: Once-weekly dosing.[1][3][4]
- Dose Escalation: Standard dose escalation schemes were used to determine the MTD for each schedule.[6][18]
- Pharmacokinetic Analysis: Plasma samples were collected at multiple time points after dosing to determine key PK parameters like Cmax, Tmax, and AUC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][19][20]
- Pharmacodynamic Analysis: Target engagement was assessed by measuring the reduction in plasma Aβ40 levels.[18][19] In some studies, gene expression signatures of Notch inhibition were evaluated in surrogate tissues like hair follicles.[1][3][4]

Pharmacokinetics

Following oral administration, MK-0752 was absorbed slowly, with the time to reach maximum plasma concentration (Tmax) ranging from 3 to 8.4 hours.[1][3][20] The drug's exposure, measured by AUC and Cmax, increased in a less than dose-proportional manner.[1][3] The terminal half-life was consistently around 15 hours.[1][3][4]

Summary of Phase I Pharmacokinetic Parameters (Adults)

Schedule	Dose	Cmax (μ M)	AUC _{0-24h} r (μ M·hr)	Tmax (hr)	Half-life (hr)	Reference(s)
Once Daily	450 mg	72	1036	3	~15	[19]
Once Daily	600 mg	61	1065	7	~15	[19]
Intermittent & Weekly	Various	Varies	Varies	3 - 8.4	~15	[1][3]

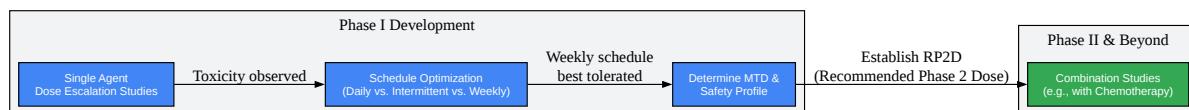
Safety and Tolerability

The most common drug-related adverse events were gastrointestinal, including diarrhea, nausea, and vomiting, along with fatigue.[1][3][4] These toxicities were dose- and schedule-dependent. Continuous daily dosing was poorly tolerated, with significant fatigue being a major issue.[19] A once-weekly dosing schedule was found to be generally well-tolerated and allowed for the administration of higher doses that achieved significant Notch pathway modulation.[1][3][4] In a study in T-ALL, Grade 3/4 diarrhea was a dose-limiting toxicity (DLT) at a dose of 300 mg/m².[8][18]

Clinical Efficacy

While Phase I trials are primarily focused on safety, preliminary signs of antitumor activity were observed. In a study of 103 patients with advanced solid tumors, one objective complete response and stable disease for over four months in 10 other patients were noted, primarily among those with high-grade gliomas.[1][3][4] Significant inhibition of the Notch signaling pathway was confirmed at weekly doses between 1,800 mg and 4,200 mg.[1][3][4]

Combination trials were also initiated. A Phase Ib trial evaluated MK-0752 with docetaxel in advanced breast cancer, demonstrating that the combination was feasible with manageable toxicity.[13][15]



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Caption: Logical progression of MK-0752's clinical development strategy.

Conclusion

The development history of MK-0752 is a salient example of drug repurposing, driven by a deep understanding of its mechanism of action and the underlying biology of its target. Initially

conceived as a potential therapy for Alzheimer's disease, the on-target toxicities related to Notch inhibition rendered it unsuitable for chronic neurodegenerative disease but provided a strong rationale for its investigation in oncology. Preclinical studies confirmed its ability to inhibit Notch signaling and reduce cancer stem cell populations. Phase I clinical trials established a tolerable weekly dosing schedule and demonstrated target engagement and preliminary signs of efficacy. The journey of MK-0752 underscores the complex, dual role of targets like γ -secretase in health and disease and highlights the critical importance of optimizing the therapeutic window through careful schedule selection in clinical development.

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